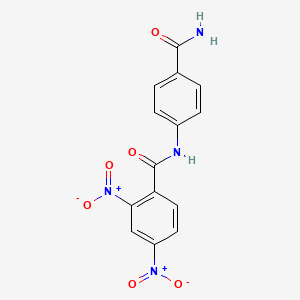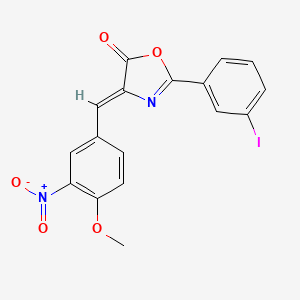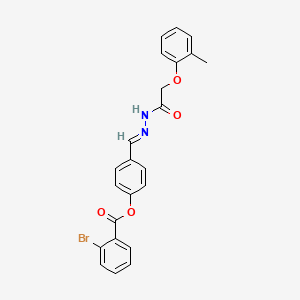![molecular formula C22H19BrClNO B11557351 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11557351.png)
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of three aromatic rings substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One common method is the condensation reaction between 3-bromoaniline, 4-chlorobenzaldehyde, and 4-methylacetophenone in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methylphenyl)propan-1-one
- 3-[(3-Chlorophenyl)amino]-3-(4-bromophenyl)-1-(4-methylphenyl)propan-1-one
- 3-[(3-Bromophenyl)amino]-3-(4-methylphenyl)-1-(4-chlorophenyl)propan-1-one
Uniqueness
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C22H19BrClNO |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
3-(3-bromoanilino)-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C22H19BrClNO/c1-15-5-7-17(8-6-15)22(26)14-21(16-9-11-19(24)12-10-16)25-20-4-2-3-18(23)13-20/h2-13,21,25H,14H2,1H3 |
InChI Key |
HOSCNGAMVAHOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[(1-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11557268.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11557289.png)
![1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11557293.png)

![N'-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide](/img/structure/B11557299.png)

![(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11557306.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557313.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4-amine](/img/structure/B11557324.png)
![4-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557327.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B11557340.png)
![N-(3-Fluorophenyl)-1-{N'-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11557342.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557350.png)
